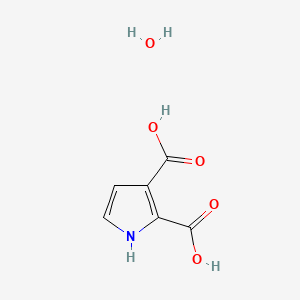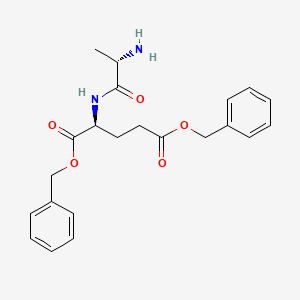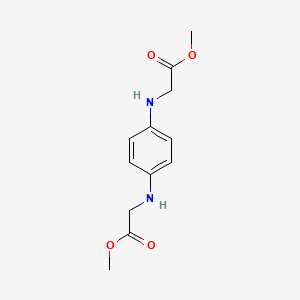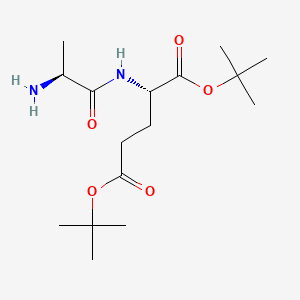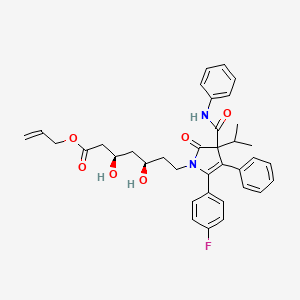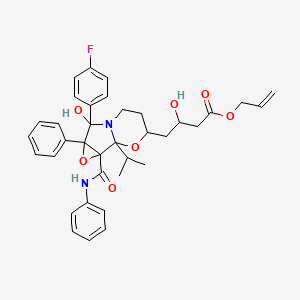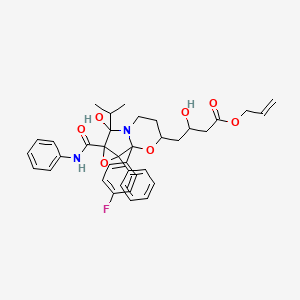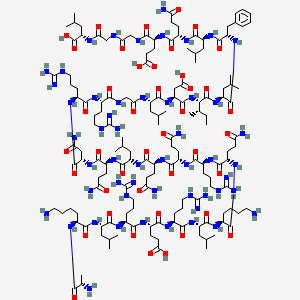
L-Alanyl-L-lysyl-L-leucyl-L-arginyl-L-alpha-glutamyl-L-arginyl-L-leucyl-L-lysyl-L-glutaminyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginylglycyl-L-leucyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-alpha-glutamylglycylglycyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. Peptides are distinguished from proteins on the basis of size, typically containing 50 or fewer amino acids.
Synthesis Analysis
Peptides are synthesized by the process of peptide synthesis, which involves the formation of a peptide bond between two amino acids. This process can occur naturally in cells or can be performed in the lab using solid-phase peptide synthesis (SPPS) techniques.Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the three-dimensional structure of the peptide.Chemical Reactions Analysis
Peptides can undergo various chemical reactions, including hydrolysis, which breaks the peptide bond, and reactions with specific reagents that can modify the side chains of the amino acids.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence and the nature of its side chains. These properties can include solubility, stability, and the ability to form secondary and tertiary structures.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Peptides
Synthesis Techniques : Peptide synthesis methods have advanced to allow the construction of complex sequences, including those similar to the provided sequence. Techniques such as stepwise chain elongation and fragment condensation are essential for creating specific peptide sequences with potential biological activities. For example, the synthesis of secretin fragments and insulin B-chain peptides demonstrates the capabilities of current synthesis technologies to produce peptides with precise amino acid arrangements (Wünsch, 1971), (Meienhofer & Schnabel, 1965).
Biological Applications and Functions : Research on peptides encompasses their biological roles and potential therapeutic applications. Peptides similar in complexity to the one provided have been investigated for their roles in signaling, such as insulin release modulation and amino acid-induced insulin release. These studies reveal the intricate roles peptides play in physiological processes and their potential for therapeutic applications (Sener et al., 1981).
Potential Therapeutic Uses
Peptide Therapeutics : The therapeutic potential of peptides is a significant area of research. Studies on various peptides, including those structurally related to the sequence provided, have investigated their roles in disease treatment and management. For example, the role of amino acids and peptides in promoting or inhibiting cancer provides insights into how similar peptides might be used in therapeutic contexts (Kakizoe et al., 1982).
Safety And Hazards
The safety and hazards associated with a peptide depend on its biological activity. Some peptides are toxic, while others are harmless. It’s important to handle peptides with care and use appropriate safety measures.
Direcciones Futuras
The study of peptides is a rapidly growing field with many potential applications in biotechnology and medicine. Future research may focus on the design and synthesis of new peptides with specific biological activities, the development of peptide-based drugs, and the use of peptides in the study of protein function and disease.
Please note that this is a general overview and may not apply to the specific peptide sequence you provided. For a detailed analysis of a specific peptide, it would be necessary to conduct laboratory experiments or consult the scientific literature.
Propiedades
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H262N52O42/c1-18-81(16)120(145(243)202-103(66-79(12)13)141(239)199-104(68-83-31-20-19-21-32-83)142(240)198-102(65-78(10)11)140(238)193-94(42-49-110(157)206)131(229)188-91(45-52-117(213)214)123(221)177-71-114(210)176-72-115(211)180-107(146(244)245)67-80(14)15)203-144(242)106(70-119(217)218)201-136(234)98(61-74(2)3)179-116(212)73-178-122(220)84(35-26-56-171-147(161)162)182-125(223)88(37-28-58-173-149(165)166)187-143(241)105(69-113(160)209)200-135(233)96(44-51-112(159)208)194-139(237)101(64-77(8)9)197-134(232)95(43-50-111(158)207)191-132(230)93(41-48-109(156)205)190-126(224)87(36-27-57-172-148(163)164)183-130(228)92(40-47-108(155)204)189-124(222)86(34-23-25-55-153)185-137(235)99(62-75(4)5)196-129(227)90(39-30-60-175-151(169)170)184-133(231)97(46-53-118(215)216)192-127(225)89(38-29-59-174-150(167)168)186-138(236)100(63-76(6)7)195-128(226)85(33-22-24-54-152)181-121(219)82(17)154/h19-21,31-32,74-82,84-107,120H,18,22-30,33-73,152-154H2,1-17H3,(H2,155,204)(H2,156,205)(H2,157,206)(H2,158,207)(H2,159,208)(H2,160,209)(H,176,210)(H,177,221)(H,178,220)(H,179,212)(H,180,211)(H,181,219)(H,182,223)(H,183,228)(H,184,231)(H,185,235)(H,186,236)(H,187,241)(H,188,229)(H,189,222)(H,190,224)(H,191,230)(H,192,225)(H,193,238)(H,194,237)(H,195,226)(H,196,227)(H,197,232)(H,198,240)(H,199,239)(H,200,233)(H,201,234)(H,202,243)(H,203,242)(H,213,214)(H,215,216)(H,217,218)(H,244,245)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)/t81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,120-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDSRZQSAFJIGJ-ZMKGZUMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H262N52O42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3478.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Lys-Leu-Arg-Glu-Arg-Leu-Lys-Gln-Arg-Gln-Gln-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Ile-Leu-Phe-Leu-Gln-Glu-Gly-Gly-Leu-OH | |
CAS RN |
126947-95-3 |
Source


|
| Record name | Ala-lys-leu-arg-glu-arg-leu-lys-gln-arg-gln-gln-leu-gln-asn-arg-arg-gly-leu-asp-ile-leu-phe-leu-gln-glu-gly-gly-leu | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126947953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

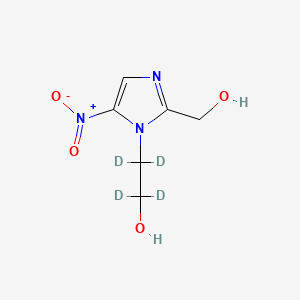
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)
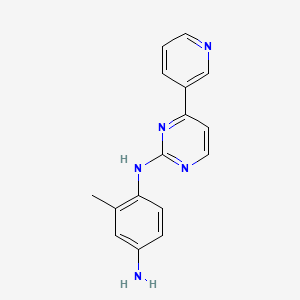
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)
